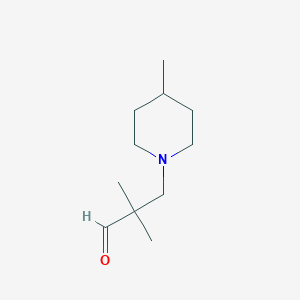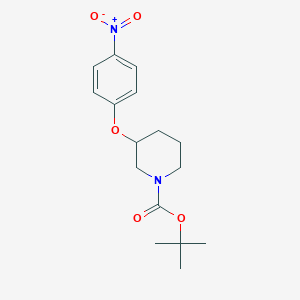![molecular formula C10H14FNO B1306232 4-[(4-Fluorophenyl)amino]butan-1-ol CAS No. 435345-40-7](/img/structure/B1306232.png)
4-[(4-Fluorophenyl)amino]butan-1-ol
Vue d'ensemble
Description
The compound "4-[(4-Fluorophenyl)amino]butan-1-ol" is a fluorinated organic molecule that is of interest due to the unique properties imparted by the fluorine atom when incorporated into organic structures. Fluorinated compounds are widely sought after in various fields, including drug discovery, due to their potential for enhanced stability, bioavailability, and selectivity in biological systems .
Synthesis Analysis
The synthesis of fluorinated compounds can be complex, requiring stable and efficient fluorinating agents. One such agent is 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, which has been found to have high thermal stability and resistance to aqueous hydrolysis. This agent can be used for the fluorination of alcohols, aldehydes, and ketones, potentially applicable to the synthesis of "4-[(4-Fluorophenyl)amino]butan-1-ol" . However, the specific synthesis pathway for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of compounds similar to "4-[(4-Fluorophenyl)amino]butan-1-ol" has been studied using various analytical techniques. For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and the presence of intramolecular hydrogen bonding . These structural insights are crucial for understanding the physical and chemical behavior of fluorinated compounds.
Chemical Reactions Analysis
Fluorinated compounds can undergo a variety of chemical reactions, depending on their functional groups and the presence of fluorine atoms. The fluorine atom can influence the reactivity and selectivity of these reactions. For example, the deoxofluorinating agent mentioned earlier can effect highly stereoselective deoxofluoro-arylsulfinylation of diols and amino alcohols, which could be relevant for the modification of "4-[(4-Fluorophenyl)amino]butan-1-ol" .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. The presence of fluorine can affect the compound's polarity, boiling point, and metabolic stability. For example, the synthesis and properties of fluoro-substituted analogues of biphenyls have been studied, showing correlations between molecular structure and mesomorphic properties, as well as dielectric properties . These studies are indicative of the complex interplay between fluorine substitution and the physical properties of the molecules.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on compounds like "2-Fluoro-4-bromobiphenyl" provides insights into the synthesis of fluorinated organic compounds, highlighting the challenges and solutions in their synthesis, such as the avoidance of toxic reagents and the development of practical synthesis methods (Qiu et al., 2009).
Biomedical Applications
The study of paramagnetic amino acids like TOAC, which are structurally related to amino-functionalized organic compounds, reveals their utility in analyzing peptide structures and interactions, with applications in EPR spectroscopy and peptide-protein interaction studies (Schreier et al., 2012). Similarly, the exploration of 4-phenylbutyric acid (a compound with a similar butan-1-ol group) in maintaining proteostasis and its potential therapeutic effects against various pathologies provides a model for the potential biomedical applications of "4-[(4-Fluorophenyl)amino]butan-1-ol" (Kolb et al., 2015).
Material Science and Catalysis
Research on the use of metal cation-exchanged clays in organic synthesis, including the Friedel-Crafts alkylation, provides a perspective on the catalytic applications of fluorinated compounds and their potential role in the development of new materials and catalysts (Tateiwa & Uemura, 1997).
Propriétés
IUPAC Name |
4-(4-fluoroanilino)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c11-9-3-5-10(6-4-9)12-7-1-2-8-13/h3-6,12-13H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRMKAVGSIJKOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389787 | |
| Record name | 4-[(4-fluorophenyl)amino]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Fluorophenyl)amino]butan-1-ol | |
CAS RN |
435345-40-7 | |
| Record name | 4-[(4-fluorophenyl)amino]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1306165.png)


![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1306168.png)


